7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The core structure consists of a fused chromene-pyrrole-dione scaffold. Key substituents include:
- 7-Chloro: An electron-withdrawing group that enhances electrophilic reactivity.
- 1-(3-Methoxyphenyl): A meta-substituted aryl group with a methoxy (-OCH₃) substituent, contributing to lipophilicity and steric bulk.
- 2-[2-(4-Methoxyphenyl)ethyl]: A flexible ethyl chain terminating in a para-methoxyphenyl group, influencing conformational flexibility and intermolecular interactions.
The compound’s molecular formula is inferred as C₂₇H₂₃ClNO₆ (exact mass: ~508.1 g/mol), though this requires experimental confirmation. Its synthesis likely follows multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in prior methodologies .
Properties
Molecular Formula |
C27H22ClNO5 |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
7-chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22ClNO5/c1-32-19-9-6-16(7-10-19)12-13-29-24(17-4-3-5-20(14-17)33-2)23-25(30)21-15-18(28)8-11-22(21)34-26(23)27(29)31/h3-11,14-15,24H,12-13H2,1-2H3 |
InChI Key |
PPHNWGPMOVLUQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Biological Activity
7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The chemical structure of 7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties. The presence of methoxy groups in the phenyl rings may enhance radical scavenging activity .
- Anticancer Properties : The chromeno-pyrrole scaffold has been linked to anticancer effects. In vitro studies suggest that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
Antioxidant Activity
A study conducted on related chromeno-pyrrole compounds indicated that they possess a high capacity for scavenging free radicals. The antioxidant activity was assessed using DPPH and ABTS assays, showing IC50 values comparable to established antioxidants like ascorbic acid .
Anticancer Activity
In a series of experiments on human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), 7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited dose-dependent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspases |
| A549 | 15.0 | Cell cycle arrest at G0/G1 phase |
Anti-inflammatory Activity
Research has indicated that this compound can reduce the expression levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential therapeutic role in managing inflammatory diseases .
Synthetic Pathways
The synthesis of 7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions starting from readily available precursors such as 4-methoxybenzaldehyde and various amines. A one-pot synthesis method has been developed that improves yield and purity while reducing reaction time .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities. Notable applications include:
-
Anticancer Properties :
- Studies have shown that chromeno-pyrrole derivatives can inhibit cancer cell proliferation. The compound's structure allows for interaction with cellular pathways involved in tumor growth.
-
Antimicrobial Activity :
- Similar compounds have demonstrated antimicrobial properties against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
-
Neuroprotective Effects :
- Some derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases, indicating possible therapeutic uses in treating conditions like Alzheimer's and Parkinson's disease.
Synthesis and Reaction Mechanisms
The synthesis of 7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis processes. Key reactions include:
- Condensation Reactions : Formation of the chromeno and pyrrole frameworks through condensation reactions involving appropriate precursors.
- Functional Group Modifications : Introduction of chloro and methoxy groups through electrophilic aromatic substitution.
Interaction Studies
Research has focused on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Key findings include:
- Binding Affinities : Studies using molecular docking techniques have shown significant binding affinities to target proteins associated with cancer progression.
- Mechanistic Insights : Investigations into the compound's mechanism of action reveal potential pathways through which it exerts its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The table below compares substituents, physical properties, and spectral data of the target compound with analogs from the evidence:
Key Observations:
Ethyl vs.
Synthetic Accessibility :
- Yields for similar compounds range from 52–72%, influenced by steric hindrance (e.g., bulky para-substituents) and electron-donating/withdrawing effects. The target’s methoxy groups may moderate reactivity, balancing yield and purity .
Spectral Signatures :
- IR : All analogs show strong C=O stretches (~1647–1711 cm⁻¹). The target’s dual methoxy groups may shift these peaks slightly due to electron-donating effects.
- NMR : Aromatic proton shifts (δ 6.25–7.95 ppm) and methoxy singlet peaks (δ ~3.6–3.8 ppm) are consistent across analogs. The target’s meta-methoxy group may split aromatic signals distinctively .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multicomponent reactions (MCRs) or stepwise approaches. Key steps include:
- Friedel-Crafts alkylation for aryl-alkyl bond formation (AlCl₃ catalysis, dichloromethane solvent, 0–5°C) .
- Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for introducing methoxyphenyl groups (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .
- Cyclization under acidic conditions (H₂SO₄ or PPA) to form the chromeno-pyrrole core .
- Optimization : Solvent polarity (e.g., DMF vs. ethanol) and temperature gradients (reflux vs. RT) significantly impact purity. Yields range from 45–72% depending on substituent steric effects .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Primary Tools :
- NMR : ¹H/¹³C NMR to confirm regioselectivity of substituents (e.g., δ 6.8–7.4 ppm for aromatic protons, δ 3.7–3.9 ppm for methoxy groups) .
- HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) for purity >95% .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 506.12 [M+H]⁺) .
Advanced Research Questions
Q. How do substituent modifications (e.g., chloro vs. methoxy groups) affect biological activity?
- SAR Insights :
| Substituent Position | Modification | Impact on Activity | Source |
|---|---|---|---|
| 7-Cl | Removal | ↓ Anticancer IC₅₀ (e.g., 18 μM → 42 μM in MCF-7) | |
| 3-Methoxyphenyl | Hydroxylation | ↑ Solubility but ↓ Metabolic stability | |
| 4-Methoxyphenylethyl | Fluorination | Enhanced BBB penetration (logP reduction from 4.2 → 3.8) |
- Mechanistic Hypothesis : Chloro groups enhance electrophilicity for covalent target binding, while methoxy groups improve pharmacokinetics via H-bonding .
Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?
- Conflict Analysis : Discrepancies arise from assay conditions (e.g., serum concentration in cell culture) or off-target effects.
- Resolution Strategies :
- Use orthogonal assays (e.g., mitochondrial vs. caspase-3 apoptosis pathways) .
- Validate target engagement via SPR or thermal shift assays .
- Adjust dosing regimens to differentiate primary vs. secondary effects (e.g., IC₅₀ vs. LD₅₀) .
Q. What computational methods predict binding modes with biological targets (e.g., kinases)?
- Approach :
- Molecular Docking : AutoDock Vina with kinase ATP-binding sites (PDB: 1ATP). Key interactions include π-π stacking with 3-methoxyphenyl and H-bonding with 9-dione .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
- Free Energy Calculations : MM-PBSA to rank derivatives by binding affinity (ΔG ≤ -8.5 kcal/mol correlates with activity) .
Methodological Guidance
Q. How to design experiments assessing thermal stability and degradation pathways?
- Protocol :
DSC : Heating rate 10°C/min under N₂ to identify melting points (Tm ≈ 215–230°C) and polymorphic transitions .
TGA : Monitor mass loss (5% degradation at ~250°C) to infer thermal stability for formulation .
LC-MS Post-Degradation : Identify breakdown products (e.g., demethylated or hydrolyzed derivatives) .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Solutions :
- Prodrug Design : Introduce phosphate esters at hydroxyl groups for aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance bioavailability .
- Co-solvent Systems : Use PEG-400/ethanol (1:1 v/v) for parenteral administration .
Data Contradiction Analysis
Q. Why do some studies report potent enzyme inhibition while others show no activity?
- Root Causes :
- Enzyme isoform selectivity (e.g., COX-2 vs. COX-1 inhibition) .
- Redox interference in colorimetric assays (e.g., MTT assay artifacts) .
- Mitigation :
- Use radiometric or fluorogenic substrates (e.g., FAM-peptides for proteases) .
- Validate hits in cell-free vs. cell-based systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
